molecular formula C11H16BrN3O3 B14915824 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-3-yl)acetamide

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-(pentan-3-yl)acetamide

カタログ番号: B14915824
分子量: 318.17 g/mol
InChIキー: RLWNSPCOLDXSHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidine core substituted with a bromine atom at the 5-position and two ketone groups at the 2- and 4-positions, forming a dihydropyrimidinone scaffold. The acetamide side chain is linked to an N-pentan-3-yl group, contributing to its lipophilicity. Such structural features are characteristic of molecules designed for pharmaceutical applications, particularly in targeting enzymes or receptors where halogen bonding (via bromine) and hydrogen bonding (via dioxo groups) play critical roles.

特性

分子式

C11H16BrN3O3

分子量

318.17 g/mol

IUPAC名

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-pentan-3-ylacetamide

InChI

InChI=1S/C11H16BrN3O3/c1-3-7(4-2)13-9(16)6-15-5-8(12)10(17)14-11(15)18/h5,7H,3-4,6H2,1-2H3,(H,13,16)(H,14,17,18)

InChIキー

RLWNSPCOLDXSHV-UHFFFAOYSA-N

正規SMILES

CCC(CC)NC(=O)CN1C=C(C(=O)NC1=O)Br

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Pyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo, 2,4-dioxo N-pentan-3-yl ~344 (estimated) Bromine enhances lipophilicity and potential halogen bonding
PNA1030 (Fmoc-PNA-T-OH) 5-Methyl, 2,4-dioxo Fmoc-protected ethyl-glycine 506.52 Methyl group improves metabolic stability; used in peptide nucleic acids
PNA1040 (Fmoc-PNA-U-OH) 2,4-dioxo (no 5-substituent) Fmoc-protected ethyl-glycine 492.49 Unsubstituted pyrimidine; likely lower steric hindrance
QYA Ligand 2,4-dioxo N-(4-sulfamoylphenyl) 324.31 Sulfamoyl group enhances solubility and targets polar enzyme active sites
Pharmacopeial Compound m 2-oxotetrahydropyrimidin-1-yl Complex phenyl/hydroxy groups ~600 (estimated) Multi-ring system with chiral centers; likely targets proteases or kinases
Impurity C (EP) N/A (non-pyrimidine core) 2-Bromo-N-aryl ~350 (estimated) Bromo-acetamide with nitro groups; high reactivity due to electron-deficient aryl

Key Observations:

Bromine’s polarizability may also facilitate halogen bonding in target interactions . The 2,4-dioxo groups are conserved across all pyrimidine-containing analogs, suggesting a role in hydrogen bonding or enzyme inhibition (e.g., dihydrofolate reductase or thymidylate synthase) .

Acetamide Side Chain Variations :

  • The N-pentan-3-yl group in the target compound provides moderate lipophilicity compared to the sulfamoylphenyl group in QYA (polar) or the Fmoc-protected chains in PNA1030/1040 (bulky, designed for solid-phase synthesis) .
  • Impurity C (EP) and Pharmacopeial Compound m feature aryl-containing acetamides , which may confer distinct electronic or steric properties for receptor binding .

Biological Implications: Compounds like QYA and Pharmacopeial Compound m are likely optimized for solubility (via sulfamoyl or hydroxy groups) or target specificity (via chiral centers). The target compound’s bromine and pentan-3-yl chain suggest a balance between membrane permeability and target engagement .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s brominated pyrimidine may require specialized halogenation conditions compared to methylated or unsubstituted analogs .
  • Pharmacokinetics : The pentan-3-yl group could prolong half-life due to reduced polarity, but metabolic oxidation (e.g., cytochrome P450) might generate reactive intermediates.
  • Target Engagement : Computational modeling or crystallography (as seen in QYA’s PDB entry) would clarify interactions with biological targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。